molecular formula C40H56O3 B1240090 Flavoxanthin CAS No. 512-29-8

Flavoxanthin

Cat. No. B1240090
CAS RN: 512-29-8
M. Wt: 584.9 g/mol
InChI Key: JRHJXXLCNATYLS-NGZWBNMCSA-N
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Description

Flavoxanthin is a natural xanthophyll pigment with a golden-yellow color found in small quantities in a variety of plants . As a food additive, it is used under the E number E161a as a food coloring, although it is not approved for use in the EU or USA . It is listed as food additive 161a in Australia and New Zealand where it is approved for usage as an ingredient in food products .


Synthesis Analysis

Violaxanthin is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants and involved in the xanthophyll cycle to eliminate excessive light energy . There are also studies on the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular formula of Flavoxanthin is C40H56O3 . The average mass is 584.871 Da and the monoisotopic mass is 584.422974 Da .


Physical And Chemical Properties Analysis

Flavoxanthin has a molar mass of 584.87 g/mol . It appears as a yellow solid and has a melting point of 184 °C .

Scientific Research Applications

Antioxidant Properties

  • Antioxidant Activity in Plants and Fruits : Flavoxanthin exhibits strong antioxidant properties. Studies have shown that it contributes significantly to the antioxidant capacity of various fruits and vegetables, such as citrus fruits and Lycium barbarum L. (goji berries). These antioxidant properties are crucial for combating oxidative stress in the body, which is linked to chronic and degenerative diseases (Lu et al., 2019), (Wang et al., 2007).

  • Scavenging of Superoxide Anions : Flavoxanthin, like other flavonoids, has been found to scavenge superoxide anions, which are reactive oxygen species that can cause cellular damage. This property is important for its potential in reducing oxidative stress-related damage in the body (Robak & Gryglewski, 1988).

Potential in Disease Prevention and Treatment

  • Cardiovascular Health : Research has indicated that the intake of flavonoids, including flavoxanthin, is inversely related to mortality from coronary heart disease. This suggests that flavoxanthin could play a role in promoting heart health and potentially in preventing cardiovascular diseases (Hertog et al., 1993).

  • Anti-inflammatory Properties : Flavoxanthin, as part of the flavonoid family, has been recognized for its anti-inflammatory properties. These properties make it a candidate for treating inflammation-related conditions and possibly enhancing the body's immune response (Cotelle, 2001).

  • Cancer Prevention and Treatment : There is growing evidence that flavonoids, including flavoxanthin, might have antiproliferative effects on cancer cells. This suggests a potential role in cancer prevention and as an adjunct in cancer treatment (Fernández et al., 2021).

Role in Nutrition and Diet

  • Dietary Source of Antioxidants : Regular consumption of flavoxanthin-rich foods can contribute significantly to the dietary intake of antioxidants. This intake is linked to reduced risk of chronic diseases and overall improved health (Kaur & Kapoor, 2001).

  • Impact on Bioavailability and Transport : Understanding the bioavailability and transport mechanisms of flavoxanthin in the human body is critical for determining its efficacy as a dietary antioxidant. Studies are exploring how these processes affect the potential health benefits of flavoxanthin and other flavonoids (Williamson et al., 2018).

properties

IUPAC Name

(2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJXXLCNATYLS-NGZWBNMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512-29-8
Record name Flavoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1D2WO17XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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